N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of 2-aminopyridine with α-bromoketones . This is followed by the cyclization and functionalization steps to introduce the pyridazine and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a similar heterocyclic structure and have been explored for their medicinal properties.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(13-8-10-4-3-6-11(10)20-21-13)19-16-18-14(9-23-16)12-5-1-2-7-17-12/h1-2,5,7-9H,3-4,6H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHZCPHPCTHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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